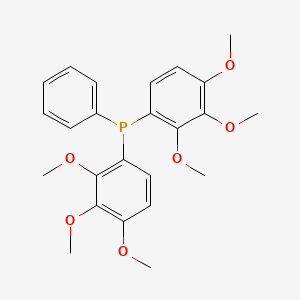
Phenylbis(2,3,4-trimethoxyphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylbis(2,3,4-trimethoxyphenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphane group bonded to a phenyl ring and two 2,3,4-trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylbis(2,3,4-trimethoxyphenyl)phosphane typically involves the reaction of a phosphane precursor with 2,3,4-trimethoxyphenyl derivatives under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with a phosphorus trichloride derivative to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenylbis(2,3,4-trimethoxyphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: The phenyl and trimethoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives with various functional groups.
Scientific Research Applications
Phenylbis(2,3,4-trimethoxyphenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphine complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Phenylbis(2,3,4-trimethoxyphenyl)phosphane exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in enzymes and synthetic catalysts, and the pathways involved often relate to electron transfer and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong Lewis-basic properties and use as an organocatalyst.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Used as a photoinitiator in polymerization reactions.
Uniqueness
Phenylbis(2,3,4-trimethoxyphenyl)phosphane is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.
Properties
CAS No. |
91121-26-5 |
|---|---|
Molecular Formula |
C24H27O6P |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
phenyl-bis(2,3,4-trimethoxyphenyl)phosphane |
InChI |
InChI=1S/C24H27O6P/c1-25-17-12-14-19(23(29-5)21(17)27-3)31(16-10-8-7-9-11-16)20-15-13-18(26-2)22(28-4)24(20)30-6/h7-15H,1-6H3 |
InChI Key |
VWSSOSUSCXKKKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)P(C2=CC=CC=C2)C3=C(C(=C(C=C3)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















